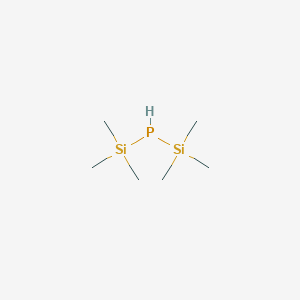

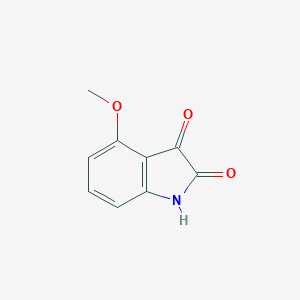

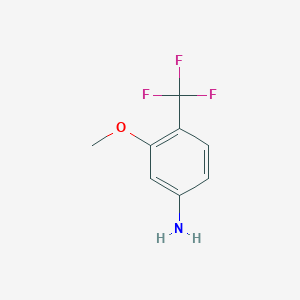

![molecular formula C7H14N2 B173780 2,7-Diazaspiro[3.5]nonane CAS No. 136098-14-1](/img/structure/B173780.png)

2,7-Diazaspiro[3.5]nonane

Descripción general

Descripción

2,7-Diazaspiro[3.5]nonane is a chemical compound with the molecular formula C7H14N2 . It has an average mass of 126.200 Da and a monoisotopic mass of 126.115700 Da .

Synthesis Analysis

The synthesis of 2,7-Diazaspiro[3.5]nonane has been reported in several studies. For instance, a study reported the development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands . Another study reported the synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems .Molecular Structure Analysis

The molecular structure of 2,7-Diazaspiro[3.5]nonane consists of 7 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . The InChI string representation of its structure isInChI=1S/C7H14N2/c1-3-8-4-2-7(1)5-9-6-7/h8-9H,1-6H2 . Chemical Reactions Analysis

2,7-Diazaspiro[3.5]nonane has been used in the synthesis of various compounds. For example, it has been used in the synthesis of novel sigma receptors ligands , and in the synthesis of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents .Physical And Chemical Properties Analysis

2,7-Diazaspiro[3.5]nonane has a molecular weight of 126.20 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a complexity of 99.5 and a topological polar surface area of 24.1 Ų .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Improved Synthesis

2,7-Diazaspiro[4.4] nonane was effectively synthesized from malononitrile, offering a method characterized by higher efficiency and better yield. The structures of the intermediates and final product were confirmed using 1H NMR and Mass spectra (Ji Zhiqin, 2004).

Medicinal Chemistry and Therapeutics

Antitubercular Agents

New benzothiazinone derivatives featuring 2,7-diazaspiro[3.5]nonane showed potent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. These compounds hold promise for treating tuberculosis, especially given one compound's safety and efficacy in an acute mouse model of TB (A-peng Wang et al., 2020).

Osteoclast Activity Inhibition

Novel N-arylsufonamides with a diazaspiro[4,4]nonane nucleus were designed to target DOCK5, a guanine nucleotide exchange factor essential for bone resorption by osteoclasts. These compounds can inhibit both mouse and human osteoclast activity without impairing bone formation, representing a potential new class of antiosteoporotic drugs (Lucile Mounier et al., 2020).

Chemical Synthesis and Material Science

Spiroindoline Synthesis

2,7-Diazaspiro[4.4]nonane is a core feature in various structurally intricate monoterpene indole alkaloids. A catalytic asymmetric cascade reaction was developed to construct spiroindolines, with the reaction providing various spiroindolines in both diastereoselective and enantioselective fashions (Zhiqiang Pan et al., 2020).

Synthesis of Methyl-Substituted Spirocyclic Systems

A series of pharmaceutically important N-protected methyl-substituted spirocyclic piperidine-azetidine and spirocyclic piperidine-pyrrolidine ring systems, containing 2,7-diazaspiro[3.5]nonane, were developed. These systems allow for further functionalization via various chemical reactions, showcasing the versatility of the 2,7-diazaspiro[3.5]nonane scaffold in medicinal chemistry (Aaron C. Smith et al., 2016).

Direcciones Futuras

The future directions of 2,7-Diazaspiro[3.5]nonane research could involve further exploration of its potential therapeutic applications. For instance, it has been suggested that 2,7-Diazaspiro[3.5]nonane could be used in the treatment or prevention of cancers and diabetes . Additionally, novel 2,7-Diazaspiro[3.5]nonane derivatives have shown potential in inhibiting mouse and human osteoclast activities and preventing bone loss in ovariectomized mice without affecting bone formation .

Propiedades

IUPAC Name |

2,7-diazaspiro[3.5]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-3-8-4-2-7(1)5-9-6-7/h8-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROZYMFJWSYDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617012 | |

| Record name | 2,7-Diazaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diazaspiro[3.5]nonane | |

CAS RN |

136098-14-1 | |

| Record name | 2,7-Diazaspiro[3.5]nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136098-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Diazaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

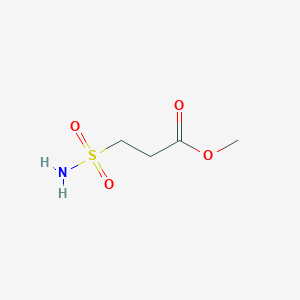

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)

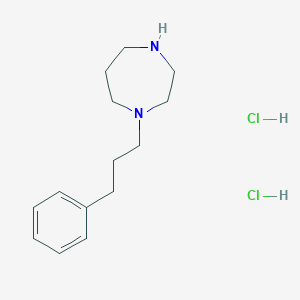

![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)